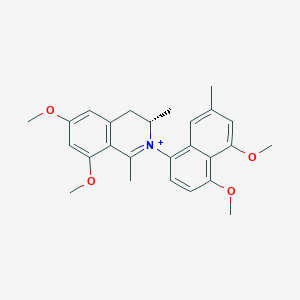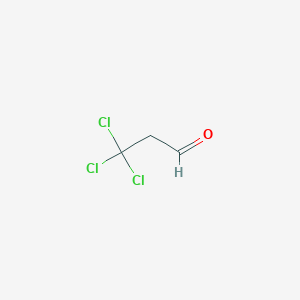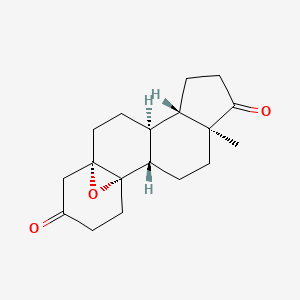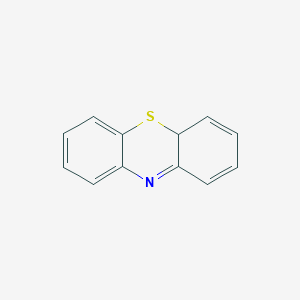
4aH-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4aH-phenothiazine is a phenothiazine. It is a tautomer of a 10H-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.
科学的研究の応用
Enzyme Inhibition and Inflammatory Diseases
Phenothiazine derivatives exhibit inhibitory activity towards enzymes involved in inflammatory diseases like asthma and autoimmune diseases. Substituted phenothiazines have shown promise in targeting specific enzymes like phosphodiesterase, prostaglandin dehydrogenase, and superoxide dismutase (Sadanandam, Shetty, Rao, & Rambabu, 2009).
Antitumor Properties
Various heterocyclic derivatives of phenothiazine have been synthesized and shown to have significant antitumor properties, particularly against HeLa cell lines. These compounds demonstrate potential as antitumor agents, highlighting the versatile biological activity of phenothiazine derivatives (Venkatesan, Satyanarayana, & Sivakumar, 2022).
Antioxidant and Anticancer Activity
Phenothiazine compounds, particularly those combined with chalcone skeletons, have shown promising antioxidant and anticancer activities. These novel chalcone-based phenothiazine derivatives have been effective against human breast cancer and hepatocellular carcinoma cell lines, suggesting their potential in developing more potent antioxidant and anticancer agents (Al Zahrani, El-Shishtawy, Elaasser, & Asiri, 2020).
Antimicrobial Effects
Phenothiazine derivatives have shown significant antimicrobial activity. The antibacterial activity of various phenothiazine-3-sulfonate derivatives has been studied, and many of these compounds have exhibited notable antibacterial properties, contributing to the field of medicinal chemistry (Vasudha, Rao, Reddy, & Baru, 2016).
Broad Biological Applications
Phenothiazines have diverse biological activities, including antimicrobial, antiprionic, anticancerous, and other therapeutic properties. These compounds interfere with various cellular processes and can interact with biomolecules like DNA and proteins. Their broad spectrum of activities makes them a significant focus for future clinical applications (Sudeshna & Karmakar, 2010).
特性
製品名 |
4aH-phenothiazine |
|---|---|
分子式 |
C12H9NS |
分子量 |
199.27 g/mol |
IUPAC名 |
4aH-phenothiazine |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,11H |
InChIキー |
UTOHXUCINHSOMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3S2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)
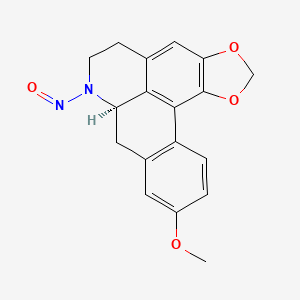
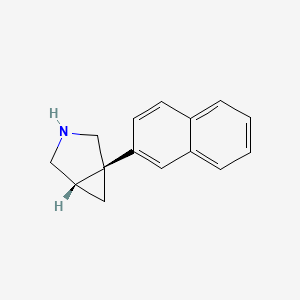
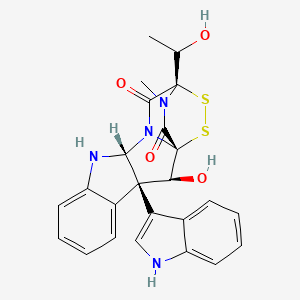

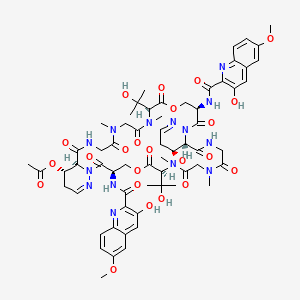
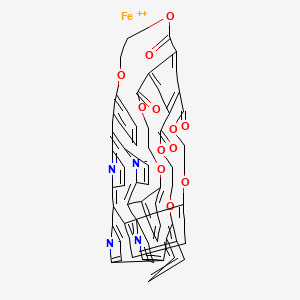
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)
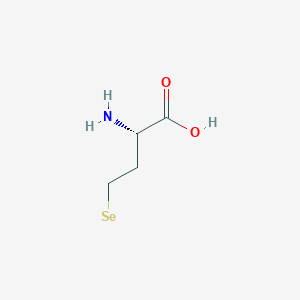
![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)
